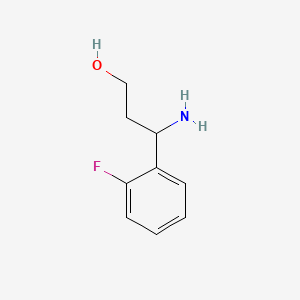3-Amino-3-(2-fluorophenyl)propan-1-ol
CAS No.: 612532-14-6
Cat. No.: VC4992667
Molecular Formula: C9H12FNO
Molecular Weight: 169.199
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 612532-14-6 |
|---|---|
| Molecular Formula | C9H12FNO |
| Molecular Weight | 169.199 |
| IUPAC Name | 3-amino-3-(2-fluorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H12FNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 |
| Standard InChI Key | KPRDDNOUZSPGDK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(CCO)N)F |
Introduction
Chemical and Physical Properties
3-Amino-3-(2-fluorophenyl)propan-1-ol is a fluorinated aromatic compound with a hydroxyl group at the first carbon and an amino group at the third carbon of its three-carbon chain. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that differentiate it from its meta- and para-substituted analogs .
Key Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 169.196 g/mol |
| CAS Number | 612532-14-6 |
| Storage Conditions | Ambient temperature |
| Chiral Centers | 1 (C3) |
The compound’s chiral nature necessitates enantioselective synthesis to isolate the desired stereoisomer, a common challenge in producing bioactive amino alcohols. Its solubility profile is influenced by the polar hydroxyl and amino groups, making it moderately soluble in polar solvents like ethanol and methanol, while the fluorinated phenyl ring enhances lipophilicity compared to non-fluorinated analogs .
Applications in Pharmaceutical Chemistry
β-Amino alcohols are critical intermediates in drug development, particularly for β-blockers and neuromodulators. The fluorine atom in 3-Amino-3-(2-fluorophenyl)propan-1-ol enhances metabolic stability and membrane permeability, traits desirable in central nervous system (CNS) therapeutics.
Biological Activity and Mechanistic Insights
Although direct studies on 3-Amino-3-(2-fluorophenyl)propan-1-ol are sparse, its analogs demonstrate dose-dependent interactions with biological targets. For instance, (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol shows affinity for GABA receptors, suggesting anxiolytic potential. The ortho-fluorine substitution in this compound may alter binding kinetics compared to meta- or para-substituted isomers due to steric hindrance near the phenyl ring’s reactive sites.
Hypothesized Mechanism of Action
Where represents the turnover number and the substrate affinity. The fluorine atom’s electronegativity may lower by stabilizing charge interactions in enzyme active sites.
Comparative Analysis with Structural Analogues
The position of the fluorine atom profoundly impacts the compound’s properties:
| Isomer | Fluorine Position | Lipophilicity (LogP) | Biological Target Affinity |
|---|---|---|---|
| 3-Amino-3-(2-fluorophenyl)propan-1-ol | Ortho | 1.2 | Moderate MAO inhibition |
| (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol | Meta | 1.5 | High GABA receptor binding |
| 1-Amino-3-(4-fluorophenyl)propan-2-ol | Para | 1.0 | Low β-adrenergic activity |
The ortho isomer’s reduced lipophilicity compared to the meta analog may limit blood-brain barrier penetration, directing its use toward peripheral targets.
Future Research Directions
-
Stereoselective Synthesis: Developing cost-effective chiral catalysts for large-scale production.
-
Pharmacokinetic Profiling: Assessing bioavailability, half-life, and metabolite formation in preclinical models.
-
Derivatization Studies: Modifying the hydroxyl or amino groups to enhance target specificity.
-
Toxicological Assessments: Establishing LD₅₀ values and chronic exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume